(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds reveals that compounds similar to "(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide" serve as key intermediates or building blocks in the formation of complex heterocyclic structures. For instance, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones demonstrates the utility of 2-enamides in cyclocondensation reactions, leading to new heterocyclic assemblies with significant yields (Obydennov et al., 2017). Similarly, one-pot synthesis approaches have been developed to achieve the synthesis of various enaminones, highlighting the versatility of these compounds in generating diverse heterocyclic frameworks with potential biological activities (Barakat et al., 2020).
Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones, including those with chloropyridinyl substituents, provides insights into the hydrogen bonding patterns that contribute to their biological activity. The crystal structures of these compounds have been determined, revealing specific conformational features and intermolecular interactions that could inform the design of new therapeutic agents (Kubicki et al., 2000).
Organic Material Synthesis
Research into the synthesis of organic materials with dynamic functional properties has identified compounds with structural similarities to "(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide" as valuable intermediates. These compounds are utilized in the development of materials exhibiting reversible phosphorescent color switching in response to external stimuli, such as acid-base vapor (Li & Yong, 2019). This application highlights the potential of such compounds in creating advanced materials for sensing and display technologies.
Mechanism of Action
properties
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVIELVVQUCNLV-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.